
Mesoxalic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesoxalic acid sodium salt, also known as sodium mesoxalate, is an organic compound with the formula Na₂C₃O₅. It is a sodium salt of mesoxalic acid, which is also referred to as oxomalonic acid or ketomalonic acid. This compound is both a dicarboxylic acid and a ketonic acid, and it readily loses two protons to yield the divalent anion mesoxalate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mesoxalic acid sodium salt can be synthesized through several methods:
Hydrolysis of Alloxan: Mesoxalic acid can be obtained by hydrolyzing alloxan with baryta water.
Oxidation of Tartronic Acid or Glycerol: Mesoxalic acid can also be synthesized by oxidizing tartronic acid or glycerol.
Reaction with Sodium Hydroxide: Carbonylmalonic acid reacts with sodium hydroxide solution to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of glycerol using bismuth (III) nitrate . This method is preferred due to its efficiency and the availability of glycerol as a starting material.
Analyse Des Réactions Chimiques
Types of Reactions
Mesoxalic acid sodium salt undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Bismuth (III) nitrate is commonly used for the oxidation of glycerol to produce mesoxalic acid.
Reducing Agents: Specific reducing agents can be used depending on the desired product, although detailed conditions are less documented.
Reaction Conditions: Reactions involving this compound are typically carried out in aqueous solutions due to its high solubility in water.
Major Products Formed
Carbon Dioxide: Complete oxidation of this compound can lead to the formation of carbon dioxide.
Intermediate Compounds: Various intermediate compounds can be formed depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mesoxalic acid sodium salt has several applications in scientific research:
Mécanisme D'action
The mechanism of action of mesoxalic acid sodium salt involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: Similar to mesoxalic acid, malonic acid is a dicarboxylic acid but lacks the ketonic functional group.
Oxalic Acid: Another dicarboxylic acid, oxalic acid, is structurally simpler and does not contain a ketone group.
Tartronic Acid: This compound is structurally related and can be oxidized to produce mesoxalic acid.
Uniqueness
Mesoxalic acid sodium salt is unique due to its dual functionality as both a dicarboxylic acid and a ketonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C3H2Na2O5 |
|---|---|
Poids moléculaire |
164.02 g/mol |
InChI |
InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);; |
Clé InChI |
WHNMFMILRQBAEA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)C(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
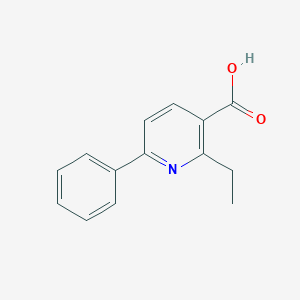
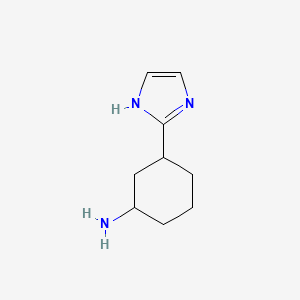
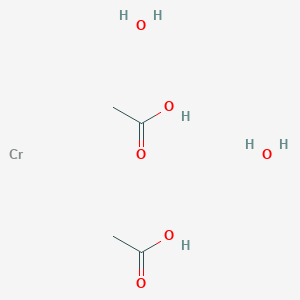
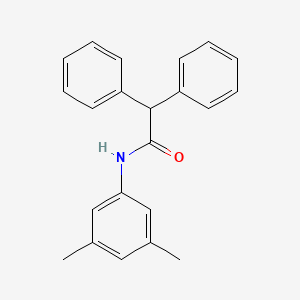
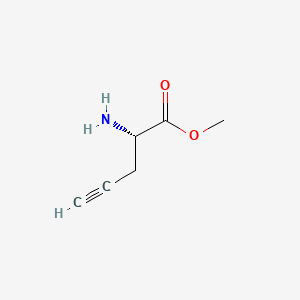

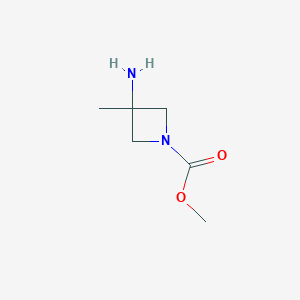


![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
